![molecular formula C18H13ClN2O B2705023 1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 637754-38-2](/img/structure/B2705023.png)

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

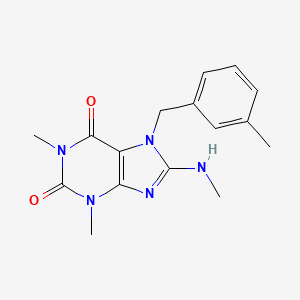

The compound “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to greatly benefit in the treatment of parasitic diseases .

Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” was characterized by 1H and 13C NMR spectra . The bond parameters were calculated at the B3LYP/6-31G (d, p) basis set . The harmonic frequency was also calculated at the same level of theory with TED contribution . The NLO property of the title molecule was measured using the first-order hyper-polarizability calculation, and the results revealed that the target molecule has nearly eighteen times greater NLO activity than the standard .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” were characterized by spectroanalytical data . The NBO analysis revealed the hyperconjugative interaction and charge delocalization of the present molecule . The calculated HOMO-LUMO energy gap shows the stability of the molecule . Molecular electrostatic potential (MEP) was studied for predicting the reactive sites . In addition, Mulliken charges were also calculated .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Spectroscopic Studies: Research focused on the synthesis and spectroscopic analysis of benzimidazole derivatives, including studies on their structural and spectroscopic properties using various techniques such as X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. For example, studies on 1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole have revealed insights into the crystal structure, stabilized by hydrogen bonding and π-π interactions, indicating potential for diverse applications in material science and pharmaceuticals (Saral, Özdamar, & Uçar, 2017).

Biological Activities and Applications

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated benzimidazole derivatives for antimicrobial and antifungal activities. For instance, novel benzimidazole compounds have shown promising DNA-binding properties and antibacterial activity against a range of microbial strains, indicating their potential as chemotherapeutic agents (Mahmood et al., 2019).

Antioxidant and α-Glucosidase Inhibitory Activities

Research on 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives has shown that some compounds exhibit efficient α-glucosidase inhibition and antioxidant activities. This suggests their potential use in managing diabetes and oxidative stress-related diseases (Menteşe, Yılmaz, & Baltaş, 2020).

Chemical Properties and Reactions

- Chemical Synthesis Techniques: Studies have explored the synthesis of various benzimidazole derivatives using different chemical reactions and techniques, demonstrating the versatility of these compounds in chemical synthesis and potential applications in developing new materials and pharmaceuticals (Duffy, Lin, Ho, & Mathey, 2010).

作用機序

While the specific mechanism of action for “1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole” is not directly mentioned in the search results, benzimidazole derivatives are known for their diverse pharmacological activities . This review provides a correlation between the various mechanisms of action of benzimidazoles as anticancer and the substitution pattern around the nucleus .

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOXSTZHTOCBGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2704940.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2704943.png)

![5-Ethyl-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2704945.png)

![5-fluoro-4-phenyl-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2704949.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2704953.png)

![(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2704954.png)

![2-{[1-(2-Methoxyethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2704955.png)

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)